Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate
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Overview
Description
Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate is an organic compound with a complex structure that includes ester and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate typically involves esterification reactions. One common method involves the reaction of 3-(1-ethoxyethoxy)propyl alcohol with dimethyl pent-2-enedioate in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high-quality product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate exerts its effects depends on the specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The ester and ether groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl pent-2-enedioate
- Dimethyl 3-methylpent-2-enedioate
- Dimethyl 3-ethoxypropylpent-2-enedioate
Uniqueness
Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate is unique due to the presence of both ester and ether functional groups, which confer distinct chemical reactivity and physical properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
63375-60-0 |
---|---|
Molecular Formula |
C14H24O6 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate |
InChI |
InChI=1S/C14H24O6/c1-5-19-11(2)20-8-6-7-12(9-13(15)17-3)10-14(16)18-4/h9,11H,5-8,10H2,1-4H3 |
InChI Key |
GYTCVZZTTCFJJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCCCC(=CC(=O)OC)CC(=O)OC |
Origin of Product |
United States |
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